molecular formula C13H12N2O B2773484 1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carbonitrile CAS No. 2361641-18-9

1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carbonitrile

Cat. No. B2773484
CAS RN: 2361641-18-9
M. Wt: 212.252
InChI Key: ZUXGIZGDJICDHF-UHFFFAOYSA-N
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Description

“1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carbonitrile” is a chemical compound that is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives are synthesized through various methods . For example, the quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary. For example, 3,4-dihydro-2H-quinoline has a boiling point of 250.8±10.0 °C at 760 mmHg, a vapour pressure of 0.0±0.5 mmHg at 25°C, and an enthalpy of vaporization of 48.8±3.0 kJ/mol .

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Safety and Hazards

The safety and hazards of quinoline derivatives can vary depending on their specific chemical structure. For 3,4-dihydro-2H-quinoline, the total removal is 2.77 percent, total biodegradation is 0.10 percent, total sludge adsorption is 2.52 percent, and total to air is 0.15 percent .

Future Directions

The future directions for the research and development of quinoline derivatives are vast. They are being explored for their potential in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a continuous need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13(16)15-8-4-6-11-10(9-14)5-3-7-12(11)15/h2-3,5,7H,1,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXGIZGDJICDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=C(C=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carbonitrile

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